molecular formula C11H14O4 B3011913 2-Methoxy-4-propoxybenzoic acid CAS No. 104217-01-8

2-Methoxy-4-propoxybenzoic acid

Cat. No.: B3011913
CAS No.: 104217-01-8
M. Wt: 210.229
InChI Key: BYPSTFUCGUMFDO-UHFFFAOYSA-N
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Description

2-Methoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy and propoxy groups at the 2 and 4 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-propoxybenzoic acid typically involves the nucleophilic substitution reaction of a suitable benzoic acid derivative. One common method is the reaction of 2-methoxybenzoic acid with propyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or acetone under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2-methoxy-4-propoxybenzaldehyde or this compound.

    Reduction: Formation of 2-methoxy-4-propoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Methoxy-4-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-methoxy-4-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and propoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

2-Methoxy-4-propoxybenzoic acid can be compared with other benzoic acid derivatives, such as:

    2-Methoxybenzoic acid: Lacks the propoxy group, resulting in different chemical and biological properties.

    4-Propoxybenzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.

    2-Methoxy-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group, affecting its physical and chemical properties.

Properties

IUPAC Name

2-methoxy-4-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-8-4-5-9(11(12)13)10(7-8)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSTFUCGUMFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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